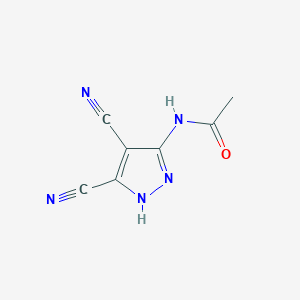
N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide is a heterocyclic compound featuring a pyrazole ring substituted with cyano groups and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide typically involves the reaction of 4,5-dicyano-1H-pyrazole with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like triethylamine is used to neutralize the by-products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the cyano groups or the pyrazole ring.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4,5-dicyano-1H-pyrazol-3-yl)acetic acid, while reduction could produce N-(4,5-diamino-1H-pyrazol-3-yl)acetamide.
Applications De Recherche Scientifique
N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its cyano and acetamide groups. These interactions can modulate biological pathways, leading to the observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-dicyano-1H-pyrazole: A precursor to N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide, used in similar applications.
N-(4-cyano-1-phenyl-1H-pyrazol-3-yl)acetamide: Another pyrazole derivative with potential biological activities.
N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide: A related compound with different substitution patterns and biological properties.
Uniqueness
This compound is unique due to its dual cyano substitution on the pyrazole ring, which imparts distinct electronic properties and reactivity.
Propriétés
Numéro CAS |
54385-50-1 |
|---|---|
Formule moléculaire |
C7H5N5O |
Poids moléculaire |
175.15 g/mol |
Nom IUPAC |
N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C7H5N5O/c1-4(13)10-7-5(2-8)6(3-9)11-12-7/h1H3,(H2,10,11,12,13) |
Clé InChI |
MUSDWKSRVVKOTE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NNC(=C1C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


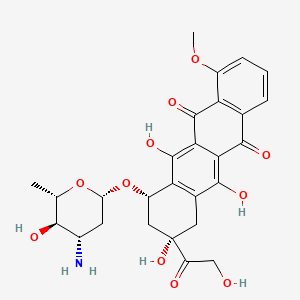
![Sodium 4,4'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B12812812.png)
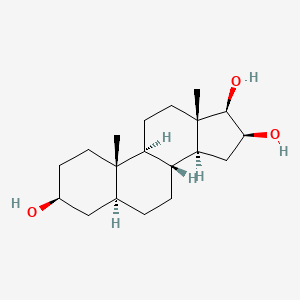
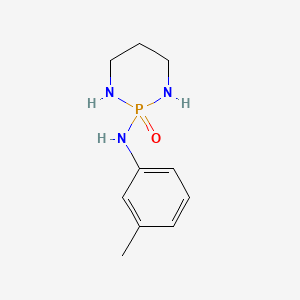
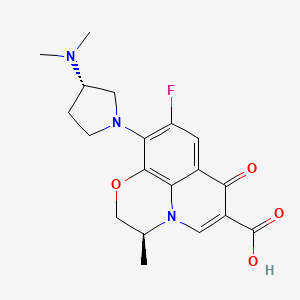
![6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12812843.png)
![2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate](/img/structure/B12812851.png)

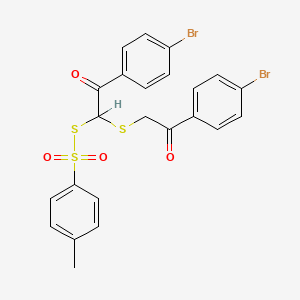
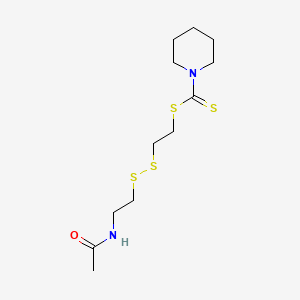


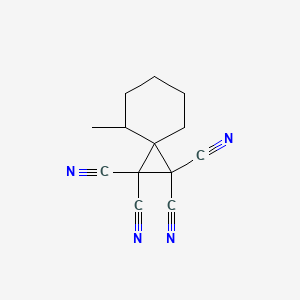
![Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-](/img/structure/B12812890.png)
